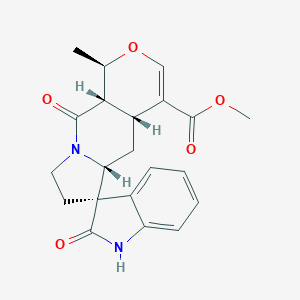

21-Oxoisopteropodine

Description

Pteridine derivatives are known for diverse bioactivities, including roles in cell signaling and enzyme inhibition .

Properties

CAS No. |

131724-59-9 |

|---|---|

Molecular Formula |

C21H22N2O5 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

methyl (1'R,3R,4'aR,5'aR,10'aS)-1'-methyl-2,10'-dioxospiro[1H-indole-3,6'-4a,5,5a,7,8,10a-hexahydro-1H-pyrano[3,4-f]indolizine]-4'-carboxylate |

InChI |

InChI=1S/C21H22N2O5/c1-11-17-12(13(10-28-11)19(25)27-2)9-16-21(7-8-23(16)18(17)24)14-5-3-4-6-15(14)22-20(21)26/h3-6,10-12,16-17H,7-9H2,1-2H3,(H,22,26)/t11-,12+,16-,17-,21-/m1/s1 |

InChI Key |

FSFVCJQXGSXULW-GMYZOUPFSA-N |

SMILES |

CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@]4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |

Canonical SMILES |

CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |

Synonyms |

21-oxoisopteropodine 3',4a,5a,6',7',8',10',10a'-octahydro-2-hydroxy-1'-methyl-10'-oxospiro(3H)-indole-3,6'-(1'H)pyrano(3,4-f)indolizine-4'-carboxylate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from the Pteridine/Isoquinoline Family

21-Oxoisopteropodine shares structural motifs with other pteridine and isoquinoline derivatives. For example:

- O-Methylpallidine (C₂₀H₂₃NO₄, MW 341.4): A benzylisoquinoline alkaloid with a methoxy substituent, differing from this compound in the absence of a keto group at the C21 position. This structural variation may reduce its oxidative reactivity compared to this compound .

- Sinoacutine (CAS#4090-18-0): A tetrahydroprotoberberine alkaloid with a rigid tetracyclic structure. Unlike this compound, its lack of a pteridine ring system limits its interaction with folate-dependent enzymes .

Comparison with Steroidal Lactones

- Drospirenone derivatives (e.g., 17-Hydroxy-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone) feature a steroidal backbone with a lactone ring and keto group. The lactone enhances metabolic stability, whereas the keto group in this compound may facilitate hydrogen bonding in target interactions .

Key Differences:

- Backbone Rigidity: Steroidal lactones (e.g., Drospirenone) have a rigid tetracyclic structure, whereas pteridine derivatives like this compound exhibit planar heterocyclic systems.

- Functional Groups: The γ-lactone in Drospirenone derivatives contrasts with the pteridine ring’s conjugated double bonds, affecting solubility and receptor affinity.

Research Findings and Pharmacological Implications

- Bioactivity: Compounds like O-Methylpallidine and Sinoacutine are prioritized in neuroprotective and antimicrobial screening (). This compound’s keto group may enhance its ability to modulate redox-sensitive pathways, a property less pronounced in non-keto analogues.

- Synthetic Accessibility : The methoxy group in O-Methylpallidine simplifies synthesis compared to this compound, which likely requires complex oxidation steps to introduce the C21 keto group .

- Analytical Challenges : Advanced techniques (e.g., HRMS, NMR) are critical for distinguishing structural nuances, as highlighted in and . For instance, ¹H NMR of this compound would show distinct shifts for the C21 keto group versus methoxy signals in O-Methylpallidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.